molecular formula C14H15N3O6S2 B14634702 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid CAS No. 55578-35-3

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid

Cat. No.: B14634702
CAS No.: 55578-35-3
M. Wt: 385.4 g/mol
InChI Key: SDEADAVQTNDPEJ-UHFFFAOYSA-N
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Description

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is a chemical compound with the molecular formula C14H14N2O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its complex structure, which includes sulfonyl and amino groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonamide with 4-nitrophenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups allow it to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: Similar in structure but lacks the sulfonyl groups.

    4-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.

    Sulfanilic acid: Contains a sulfonyl group but differs in the position of the amino group.

Uniqueness

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is unique due to its dual sulfonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

55578-35-3

Molecular Formula

C14H15N3O6S2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[4-[(4-aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C14H15N3O6S2/c15-10-1-5-13(6-2-10)25(22,23)17-11-3-7-12(8-4-11)24(20,21)16-9-14(18)19/h1-8,16-17H,9,15H2,(H,18,19)

InChI Key

SDEADAVQTNDPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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